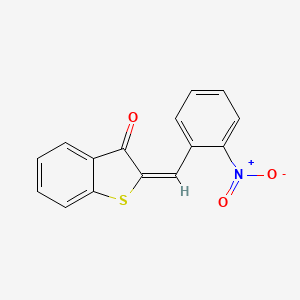![molecular formula C16H18FN3O3S B5509339 8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar fluorinated quinoline compounds often involves multiple steps, including the reaction of aniline derivatives with malonate esters, cyclization to form quinolinecarboxylate esters, and further functionalization. For instance, Stefancich et al. (1985) described the synthesis of a related fluorinated compound with broad-spectrum antibacterial activity, highlighting the potential complexity and versatility of synthesizing fluorinated quinolines (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with fluorine substitutions, is characterized by a bicyclic system combining a benzene ring and a pyridine ring, with various substitutions influencing their chemical behavior and interaction potential. The detailed structure-activity relationships (SAR) can be inferred from studies like those by Domagala et al. (1988), who explored the antibacterial activity and DNA-gyrase inhibition of quinolinecarboxylic acids, revealing how molecular modifications impact activity (Domagala et al., 1988).
Scientific Research Applications
Chemosensors for Metal Ions
Quinoline derivatives have been extensively studied for their applications as chemosensors. For example, a chemosensor utilizing a quinoline fluorophore demonstrated remarkable sensitivity and selectivity for Zn2+ ions in biological and aqueous samples, capable of monitoring Zn2+ concentrations in living cells with a detection limit far below the World Health Organization guidelines for drinking water (Park et al., 2015). This application highlights the potential of quinoline derivatives in environmental monitoring and biomedical research.
Antibacterial Agents
Quinoline and fluoroquinolone derivatives are renowned for their antibacterial properties. Their structure-activity relationship studies have paved the way for developing numerous antibacterial agents. For instance, novel fluoroquinolone antibacterial agents containing specific substituents have shown potent antimicrobial activity against a wide range of Gram-negative and Gram-positive organisms, including strains resistant to methicillin (Hong et al., 1997). These findings underscore the critical role of structural modifications in enhancing the therapeutic efficacy of quinoline-based antibiotics.
Fluorescent Chemosensors
Quinoline compounds are also pivotal in developing fluorescent chemosensors for metal ions, offering tools for studying metal ion dynamics in various environmental and biological contexts. A synthesized fluorescent sensor based on a quinoline group showcased excellent selectivity and sensitivity for Zn(2+) over other cations, facilitating the distinction of Zn(2+) from Cd(2+) in solutions and enabling fluorescence imaging in living cells (Li et al., 2014). This application is crucial for understanding the roles of zinc in biological systems and detecting and quantifying metal ions in environmental samples.
Photophysical Studies
Quinoline-containing compounds have been explored for their unique photophysical properties. Research on quinoline-containing calixarene fluoroionophores revealed their efficiency as fluoroionophores with selectivity for specific metal ions, combining NMR, photophysical, and modeling studies to understand their conformational and coordination features (Casnati et al., 2003). Such studies are essential for the development of novel materials for sensing and ion recognition applications.
properties
IUPAC Name |
8-fluoro-N-(2-pyrrolidin-1-ylsulfonylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-13-5-3-4-12-6-7-14(19-15(12)13)16(21)18-8-11-24(22,23)20-9-1-2-10-20/h3-7H,1-2,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGPXBAMOWBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)
![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)


![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)
